Trichlorofluoromethane

Description

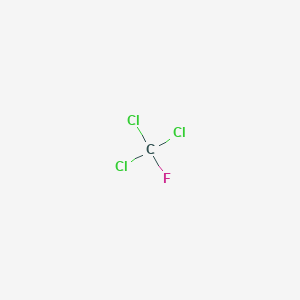

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMSUTZVYGINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021384 | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorofluoromethane appears as a clear light colored liquid. Nearly odorless. Denser than water. Poses low acute health hazard to humans. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Colorless to water-white, nearly odorless liquid or gas (above 75 degrees F); [NIOSH], COLOURLESS GAS OR HIGHLY VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white, nearly odorless liquid or gas (above 75 °F). | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

74.7 °F at 760 mmHg (NTP, 1992), 23.7 °C, 24 °C, 75 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), Insoluble in water, In water, 1,100 mg/L at 25 °C, In water, 1300 mg/L at 20 °C, Soluble in alcohol, ether, other organic solvents, Solubility in water, g/100ml at 20 °C: 0.1, (75 °F): 0.1% | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.494 at 17.2 °C/4 °C /Liquid/, Liquid density: 1.476 g/ml at 25 °C, Critical density: 0.548 g/cu m, Relative density (water = 1): 1.49, 1.47, 1.47 (Liquid at 75 °F), 4.74(relative gas density) | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 at 77 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.7, 4.74 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

792 mmHg at 77 °F (NTP, 1992), 803.0 [mmHg], 803 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 89.0, 690 mmHg | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas, Liquid at temperatures below 23.7 °C, Colorless liquid, Colorless to water-white ... liquid or gas (above 75 degrees F) | |

CAS No. |

75-69-4 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromonofluoromethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trichlorofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMONOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990TYB331R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-168 °F (NTP, 1992), -110.44 °C, -111 °C, -168 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Role As a Potent Ozone Depleting Substance Ods

Trichlorofluoromethane is classified as a Class 1 ozone-depleting substance, indicating its high potential to damage the Earth's protective stratospheric ozone layer. wikipedia.orgebi.ac.uk The concept of Ozone Depletion Potential (ODP) was established to provide a relative measure of a substance's ability to cause ozone degradation. wikipedia.org this compound (CFC-11) is used as the reference standard, with its ODP fixed at 1.0. wikipedia.orgmopia.caepa.gov This is due to the presence of three chlorine atoms in its molecular structure, giving it a high potential for ozone destruction among chlorocarbons. wikipedia.org

The mechanism of ozone depletion by CFC-11 begins when it is transported into the stratosphere. ic.ac.ukwikipedia.org In the lower atmosphere, CFC-11 is very stable and unreactive. ic.ac.uk However, in the stratosphere, it is exposed to intense ultraviolet (UV) radiation, which causes its molecules to break down, a process known as photodissociation. britannica.comunep.orgwikipedia.org This process releases chlorine atoms. ic.ac.uklibretexts.orgbyjus.com

These freed chlorine atoms act as catalysts in a destructive cycle that breaks down ozone (O₃) molecules into oxygen (O₂) molecules. ic.ac.uklibretexts.org A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. libretexts.orgresearchgate.net This catalytic process significantly depletes the ozone layer, which is crucial for absorbing harmful UVB radiation from the sun. britannica.comwikipedia.org The thinning of the ozone layer allows more of this harmful radiation to reach the Earth's surface. ebsco.com

The long atmospheric lifetime of CFC-11, estimated to be around 45 to 52 years, means that it persists in the atmosphere for a long time, continuing to contribute to ozone depletion long after its initial release. copernicus.orgunep.orgepa.gov The impact of CFC-11 emissions on stratospheric ozone is a direct function of the cumulative amount of the chemical in the atmosphere. nasa.gov Even with the global ban on its production, the legacy of past emissions and the ongoing release from existing banks continue to pose a threat to the ozone layer's recovery. unep.orgnasa.gov

Recent scientific models have explored the potential impact of continued CFC-11 emissions. One scenario, with sustained emissions of 72.5 gigagrams per year (the average from 2013-2016), projected a substantial 15% increase in effective equivalent stratospheric chlorine and nearly 1% additional global ozone depletion by 2100. nasa.gov This would delay the recovery of global ozone to 1980 levels by approximately 7.5 years. nasa.gov

Atmospheric Chemistry and Stratospheric Fate of Trichlorofluoromethane

Atmospheric Lifetime and Degradation Processes

Trichlorofluoromethane is characterized by a long atmospheric lifetime, estimated to be around 52 years. unep.org This longevity is a direct result of its chemical inertness in the troposphere, the lowest layer of the Earth's atmosphere. copernicus.org In this region, it is not readily removed by common atmospheric processes such as reaction with hydroxyl radicals (OH) or precipitation, as it is not water-soluble. nih.govcolorado.edu Estimates for its tropospheric half-life, based on concentration measurements over time, range from 52 to 207 years. nih.gov

Stratospheric Photolysis Mechanisms

The primary degradation pathway for this compound occurs in the stratosphere. copernicus.orgacs.org Upon reaching this upper atmospheric layer, it is exposed to high-energy ultraviolet (UV) radiation from the sun, with wavelengths less than 290 nm, which does not penetrate to the troposphere. nih.govcolorado.edu This UV radiation has sufficient energy to break the carbon-chlorine bonds in the CCl₃F molecule, a process known as photolysis or photodissociation. colorado.eduberkeley.edu

The photolysis of this compound can be represented by the following chemical equation:

CCl₃F + hν → •CCl₂F + Cl•

In this reaction, hν represents a photon of UV radiation. The process results in the formation of a chlorodifluoromethyl radical (•CCl₂F) and a highly reactive chlorine atom (Cl•). britannica.com It is the liberation of these chlorine atoms that initiates the catalytic destruction of ozone. copernicus.org

Tropospheric Reactions (e.g., with Atomic Oxygen)

In the troposphere, this compound is largely unreactive. copernicus.orgoregon.gov It does not react significantly with the hydroxyl radical (OH), a primary cleansing agent in the lower atmosphere. nih.govacs.org The rate constant for the reaction between this compound and photochemically-produced hydroxyl radicals is very low, leading to an estimated atmospheric half-life of about 88 years with respect to this reaction alone. nih.gov Similarly, reactions with other tropospheric oxidants like atomic oxygen in its ground state are not significant degradation pathways. nih.govoregon.gov While some minor degradation may occur under specific anaerobic conditions in soil and water, its primary atmospheric fate is transport to the stratosphere. nih.gov

Transport Mechanisms to the Stratosphere

Due to its extreme stability and volatility in the troposphere, this compound is effectively transported to the stratosphere. oregon.govalbany.edu After its release from various sources on the Earth's surface, such as leaking refrigeration units or foam blowing agents, it mixes with the tropospheric air. oregon.gov Atmospheric circulation patterns, including large-scale weather systems, distribute it globally. unep.org

The upward transport of this compound from the troposphere to the stratosphere is a slow process, taking several years. colorado.eduscienceinschool.org This transport occurs primarily through vertical air movements, particularly in the tropics where strong convective updrafts can carry tropospheric air into the stratosphere. Once in the stratosphere, it is distributed globally by stratospheric winds. nasa.gov

Catalytic Ozone Depletion Cycles Involving Chlorine Radicals

The chlorine atoms (Cl•) released from the photolysis of this compound are potent catalysts for the destruction of ozone (O₃). colorado.edudocbrown.info A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. albany.edudocbrown.info The primary catalytic cycle involves two main reactions:

Cl• + O₃ → ClO• + O₂ github.io

ClO• + O → Cl• + O₂ github.io

In the first step, a chlorine atom reacts with an ozone molecule, breaking it apart to form chlorine monoxide (ClO•) and a molecule of ordinary oxygen (O₂). colorado.edugithub.io The chlorine monoxide radical is also reactive and, in the second step, it reacts with a free oxygen atom (O), which is naturally present in the stratosphere, to regenerate the chlorine atom and produce another molecule of oxygen. colorado.edugithub.io

The net result of this two-step cycle is the conversion of an ozone molecule and an oxygen atom into two molecules of ordinary oxygen:

O₃ + O → 2O₂ github.io

Impacts of Trichlorofluoromethane on Stratospheric Ozone Layer Dynamics

Historical Contribution to Ozone Depletion

Trichlorofluoromethane, also known as CFC-11, is a chlorofluorocarbon (CFC) that was once widely used in various applications such as refrigerants, foam-blowing agents, and aerosol propellants. acs.orgwikipedia.orgebsco.com Due to their chemical inertness, these compounds are not reactive in the lower atmosphere. defra.gov.ukacs.org This stability allows them to persist for long periods, with an atmospheric lifetime of about 52 years, and eventually reach the stratosphere. defra.gov.ukunep.org

In the stratosphere, high-energy solar ultraviolet radiation breaks down CFC-11 molecules, releasing chlorine atoms. defra.gov.ukbritannica.com These chlorine atoms then catalytically destroy ozone molecules, with a single chlorine atom capable of destroying thousands of ozone molecules. defra.gov.ukbritannica.com This process has been a major contributor to the depletion of the stratospheric ozone layer, which shields the Earth from harmful ultraviolet radiation. britannica.com

The significance of this compound's impact is underscored by its Ozone Depletion Potential (ODP), which is set as the benchmark value of 1.0. wikipedia.orgmopia.cadcceew.gov.au This means that, on a per-mass basis, it has the highest potential among chlorocarbons to cause ozone depletion due to the presence of three chlorine atoms in its molecule. wikipedia.org The production and consumption of CFC-11 were phased out under the Montreal Protocol, an international treaty signed in 1987, with a global production halt mandated from 2010. wikipedia.orgmongabay.comunep.org Despite these regulations, CFC-11 still accounts for a quarter of all chlorine reaching the stratosphere. nih.gov

Quantitative Assessment of Anomalous Emissions on Ozone Recovery

Recent atmospheric measurements have revealed an unexpected increase in global CFC-11 emissions after 2012, slowing the decline of its concentration in the atmosphere. nih.govnoaa.gov These anomalous emissions, a portion of which have been traced to eastern China, have prompted investigations into their impact on the recovery of the ozone layer. copernicus.orgeia.orgd-nb.info

Delay in Mid-Latitude Ozone Recovery

The unexpected emissions of CFC-11 have the potential to delay the recovery of the ozone layer at mid-latitudes. One assessment indicated that if CFC-11 emissions were to continue at the levels observed between 2002 and 2016 (67 Gg/year), the return of mid-latitude equivalent effective stratospheric chlorine (EESC) to 1980 levels would be delayed by approximately 7 years. unep.orgcopernicus.org However, more recent data showing a decline in these anomalous emissions after 2018 suggest that the delay will be less severe. unep.org The cumulative unexpected emissions from 2012 to 2019 are now estimated to delay global ozone recovery by 0.4 to 1.3 years. unep.org

Impact on Antarctic Ozone Hole Persistence and Recovery

The Antarctic ozone hole is particularly sensitive to changes in ozone-depleting substances. The same 2018 assessment projected that sustained CFC-11 emissions at 67 Gg/year would delay the recovery of the Antarctic ozone hole by about 20 years. unep.orgcopernicus.org Some studies even suggested that continued high emissions could cause the ozone hole to persist until 2100. unep.orgunep.org However, with the subsequent reduction in emissions, the projected delay for the Antarctic ozone hole's recovery to 1980 levels is now estimated to be between 0.5 and 3.1 years. unep.org If the illicit CFC-11 production had continued, it could have delayed the recovery by as much as 18 years. eia.org Leaks from old equipment and foams containing CFCs could also delay the recovery of the Antarctic ozone hole by about 6 years. acs.orgnih.gov

Dependence on Cumulative Emissions and Future Scenarios

The extent of the delay in ozone recovery is directly proportional to the cumulative amount of future CFC-11 emissions. nasa.govnasa.govresearchgate.net Research has established a linear relationship between cumulative CFC-11 emissions and the impact on ozone levels. For every 1,000 Gg of cumulative CFC-11 emissions, models predict:

A decrease in global mean column ozone of 0.4 to 0.7 Dobson Units (DU). unep.org

A delay in the return to 1980 global ozone levels by about 3 years. unep.org

A decrease of 5 DU in springtime Antarctic column ozone. unep.org

A delay of 4 to 7 years for the return of September Antarctic ozone to 1980 levels. unep.org

Another study found that for every 200 Gg of chlorine emitted (approximately 258 Gg of CFC-11), the timing of global total column ozone return to 1960-1980 average values is delayed by about 0.56 years. copernicus.org The impact also shows a hemispheric asymmetry, with longer delays observed in the southern hemisphere compared to the northern hemisphere for the same amount of emissions. copernicus.org

Interactive Data Table: Projected Impact of Cumulative CFC-11 Emissions on Ozone Recovery

| Cumulative CFC-11 Emissions (Gg) | Global Ozone Column Decrease (DU) | Delay in Global Ozone Recovery (Years) | Antarctic Springtime Ozone Decrease (DU) | Delay in Antarctic Ozone Recovery (Years) |

| 500 | 0.2 - 0.35 | 1.5 | 2.5 | 2 - 3.5 |

| 1000 | 0.4 - 0.7 | 3 | 5 | 4 - 7 |

| 1500 | 0.6 - 1.05 | 4.5 | 7.5 | 6 - 10.5 |

| 2000 | 0.8 - 1.4 | 6 | 10 | 8 - 14 |

Note: This table is based on the linear relationships found in the cited research and provides an illustrative projection.

Interplay with Other Atmospheric Constituents and Climate Change

The response of the stratospheric ozone layer to this compound is not isolated and is influenced by other atmospheric constituents and the broader climate system.

Influence of Greenhouse Gases on Stratospheric Ozone Response

Greenhouse gases such as carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrous oxide (N₂O) have a significant effect on stratospheric ozone. noaa.gov While these gases contribute to global warming in the troposphere, they lead to a cooling of the stratosphere. ipcc.ch This stratospheric cooling can, in turn, slow down the chemical reactions that destroy ozone in much of the stratosphere, thereby aiding ozone recovery. ipcc.ch

However, the relationship is complex. The sensitivity of ozone depletion to cumulative CFC-11 emissions has been found to have an inverse dependence on future greenhouse gas concentrations. nasa.govresearchgate.net For a medium greenhouse gas scenario (RCP-6.0), the sensitivity per 1,000 Gg of cumulative CFC-11 emissions is estimated to be -0.1% for global ozone and -1% for Antarctic spring ozone. nasa.gov This indicates that higher concentrations of greenhouse gases may slightly lessen the ozone-depleting impact of a given amount of CFC-11. unep.org Furthermore, CFC-11 itself is a potent greenhouse gas, contributing to climate change. unep.orgunep.orgipcc.ch

The ocean also plays a role in the long-term fate of CFC-11. It has been a significant sink for atmospheric CFC-11, but as atmospheric concentrations decrease, the ocean is projected to become a source, starting around 2075. mongabay.commit.eduweforum.org This oceanic outgassing could extend the atmospheric lifetime of CFC-11 and may need to be considered in future emission scenarios. mit.eduweforum.org

Linkages to Very Short-Lived Substances (VSLS)

While this compound (CFC-11) is a long-lived ozone-depleting substance (ODS) historically regulated under the Montreal Protocol, its impact on stratospheric ozone dynamics is also linked to the chemistry of Very Short-Lived Substances (VSLS). researchgate.net VSLS are halogenated compounds with atmospheric lifetimes of less than six months. researchgate.net Unlike long-lived ODS, which are well-mixed in the troposphere, the impact of VSLS on stratospheric ozone depends significantly on the location and season of their emission. core.ac.uk The primary linkages between this compound and VSLS are their collective contribution to the stratospheric halogen load and the formation of common chemical degradation products.

The overarching success of the Montreal Protocol has led to a significant decrease in the atmospheric concentration of long-lived ODS like this compound. researchgate.net However, this decline is being partially counteracted by a rise in chlorinated VSLS, which are not regulated by the protocol. researchgate.netresearchgate.net This has resulted in a slower-than-expected reduction in total stratospheric chlorine. researchgate.net The unexpected resurgence in CFC-11 emissions after 2012 has further complicated this dynamic, adding to the halogen burden at a time when VSLS contributions are also growing. igsd.org

A direct chemical linkage involves the degradation pathways of these distinct substance classes. The atmospheric oxidation of both this compound and various chlorinated VSLS produces some of the same intermediate and final products, notably phosgene (B1210022) (COCl₂) and hydrogen chloride (HCl). core.ac.ukwhiterose.ac.uk For instance, phosgene is a known degradation product of long-lived substances such as carbon tetrachloride (CCl₄) and methyl chloroform (B151607) (CH₃CCl₃), as well as several chlorinated VSLS. core.ac.uk Monitoring the concentration of these shared degradation products in the upper troposphere and lower stratosphere serves as a marker for the injection of chlorine from both VSLS and the breakdown of long-lived compounds like CFC-11. researchgate.net

Research has quantified the growing importance of VSLS to the stratospheric chlorine budget. The contribution of VSLS to total stratospheric chlorine increased from approximately 2% in 2000 to about 3.4% in 2017. researchgate.net This increase is primarily due to rising emissions of VSLS like dichloromethane (B109758) (CH₂Cl₂) and chloroform (CHCl₃). researchgate.netcopernicus.org This trend has demonstrably offset a portion of the gains made by controlling long-lived ODS. researchgate.net Model simulations that include VSLS show a 15% slower rate of decline in upper stratospheric HCl compared to models without VSLS, which aligns more closely with satellite observations. researchgate.net

The combined effect of sustained VSLS emissions and unexpected CFC-11 emissions delays the recovery of the stratospheric ozone layer. whiterose.ac.uk While the impact of VSLS was once considered minor, their increasing emissions mean they play a non-negligible role in the ongoing chemistry of the stratosphere, particularly in the lower stratosphere. copernicus.orgcsic.es

Detailed Research Findings

Recent studies have provided detailed data on the contribution of VSLS to stratospheric chlorine, which provides context for understanding their combined impact with legacy compounds like this compound.

Table 1: Estimated Total Stratospheric Chlorine from VSLS (VSLCltot) This table shows the estimated total chlorine injected into the stratosphere from VSLS for select years. The data highlights a significant increase over the period.

| Year | VSLCltot (ppt Cl) | Uncertainty (± ppt (B1677978) Cl) |

| 2000 | 69 | 14 |

| 2017 | 111 | 22 |

| Data sourced from chemical transport models and atmospheric measurements. researchgate.net |

Table 2: Contribution of VSLS to Total Stratospheric Chlorine This table illustrates the growing relative importance of VSLS as a source of stratospheric chlorine as the concentration of long-lived ODS has declined.

| Year | Relative Contribution of VSLS |

| 2000 | ~2.0% |

| 2017 | ~3.4% |

| Source: researchgate.net |

Table 3: Stratospheric Chlorine Injection from VSLS by Source (2013 Estimate) This table breaks down the total stratospheric chlorine from VSLS into contributions from the original source gases and their degradation products.

| Source | Contribution to VSLS Chlorine Injection |

| Source Gas Injection (SGI) | ~83% |

| Product Gas Injection (PGI) | ~17% |

| - Phosgene (COCl₂) | ~7% |

| - Hydrogen Chloride (HCl) | ~8% |

| - Formyl Chloride (CHClO) | ~2% |

| Source: researchgate.net |

Table 4: Ozone Depletion Potential (ODP) of this compound and a Key VSLS The ODP provides a standardized measure of a substance's ability to destroy ozone relative to CFC-11. While the ODP of individual VSLS is low, their increasing emissions volume makes their collective impact significant.

| Compound | Common Name | ODP |

| CFCl₃ | CFC-11 / this compound | 1.0 |

| CH₂Cl₂ | Dichloromethane | 0.0107 |

| Source: copernicus.orgdcceew.gov.au |

Trichlorofluoromethane and Its Radiative Forcing Within the Climate System

Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is a metric used to compare the global warming impacts of different gases. It is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period, relative to the emissions of 1 ton of carbon dioxide (CO2). engineeringtoolbox.com The GWP of CO2 is defined as 1.0. epa.gov

Trichlorofluoromethane (CFC-11) is recognized as a potent greenhouse gas with a high GWP. workiva.com The GWP for CFC-11 is typically evaluated over a 100-year time horizon. Different assessments have provided slightly varying values for its GWP. For instance, some sources state the GWP of CFC-11 as 4,750, while others report it as 4,600 or 5,000. engineeringtoolbox.comepa.govworkiva.comkingspan.com The Intergovernmental Panel on Climate Change (IPCC) Fourth Assessment Report (AR4) listed its GWP at 4,750 over a 100-year horizon, while the Fifth Assessment Report (AR5) provided a value of 4,660. epa.gov

The calculation of a GWP takes into account the radiative efficiency of the gas, which is its ability to absorb infrared radiation, and its atmospheric lifetime. regulations.gov this compound has a significant atmospheric lifetime, estimated to be around 45 years, which allows it to persist in the atmosphere and exert a warming influence over an extended period. epa.govregulations.gov

Interactive Data Table: GWP of this compound and Other Compounds

| Compound Name | GWP (100-year) |

| Carbon Dioxide (CO2) | 1 |

| This compound (CFC-11) | 4,750 |

| Dichlorodifluoromethane (CFC-12) | 10,900 |

| Chlorodifluoromethane (HCFC-22) | 1,810 |

This table is interactive. You can sort the data by clicking on the column headers.

Contribution to Radiative Climate Forcing

Radiative forcing is a measure of the change in the net radiative balance at the top of the atmosphere due to a perturbation in the climate system. wikipedia.org A positive radiative forcing leads to a warming of the surface. This compound is a significant contributor to anthropogenic radiative forcing. confex.com

The radiative efficiency of a gas is a key factor in determining its radiative forcing. regulations.gov It quantifies the warming effect per unit increase in the atmospheric concentration of the gas, typically expressed in watts per square meter per part per billion (W m⁻² ppb⁻¹). researchgate.net this compound has a high radiative efficiency. regulations.gov Direct measurements have quantified the downward surface radiation forcing from CFCs, with CFC-11 being a primary component, at approximately 0.25 W/m². confex.com

While the concentration of CFC-11 has been decreasing due to international regulations, its long atmospheric lifetime ensures that it will continue to contribute to radiative forcing for many years. epa.govregulations.gov The increase in greenhouse radiation since pre-industrial times has been over 3.5 W/m², and after carbon dioxide, chlorofluorocarbons have contributed the second largest amount to this increase. confex.com

Co-benefits of Ozone Layer Protection for Climate Change Mitigation

The Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to protect the ozone layer by phasing out the production of ozone-depleting substances (ODS), has had significant co-benefits for climate change mitigation. pnas.orgdcceew.gov.au This is because many ODS, including this compound, are also potent greenhouse gases. pnas.org

The phase-out of ODS under the Montreal Protocol has resulted in a substantial reduction in greenhouse gas emissions. unep.org The climate protection already achieved by the Montreal Protocol is considerably larger than the initial reduction targets of the Kyoto Protocol. pnas.org From 1990 to 2010, the control measures of the Montreal Protocol were estimated to have reduced greenhouse gas emissions by an amount equivalent to 135 gigatons of CO2. unep.org

The success of the Montreal Protocol in curbing the emissions of substances like CFC-11 has avoided a significant amount of potential global warming. canada.caunep.org Studies have estimated that without the Montreal Protocol, the global temperature could have risen by an additional 0.5 to 1.0 degree Celsius by the middle of the 21st century due to the warming effects of ODS. canada.caeuropa.eu

The ongoing implementation of the Montreal Protocol, including the Kigali Amendment which aims to phase down hydrofluorocarbons (HFCs), continues to contribute to climate change mitigation. unep.orglbl.gov By managing the transition away from ODS to alternatives with low or zero GWP, the Montreal Protocol framework provides a powerful tool for achieving both ozone layer protection and climate benefits. pnas.org

Policy, Governance, and Compliance with the Montreal Protocol

Evolution of Control Measures under the Montreal Protocol

The Montreal Protocol is a "start and strengthen" treaty, meaning its controls have been progressively tightened over time through a series of amendments and adjustments in response to new scientific information. eos.org Initially, the 1987 agreement required developed countries to begin phasing out CFCs in 1993, with reductions of 20% by 1994 and 50% by 1998, relative to 1986 levels. epa.gov However, as data revealed more severe ozone damage than anticipated, the Parties to the Protocol accelerated the phase-out schedules. epa.gov

Key amendments strengthening the controls on CFCs include:

The London Amendment (1990): Mandated a complete phase-out of CFCs, halons, and carbon tetrachloride by 2000 in developed countries and by 2010 in developing countries. epa.gov

The Copenhagen Amendment (1992): Significantly accelerated the phase-out of ODS, moving the deadline for the cessation of CFC production in developed countries to 1996. epa.gov

These evolving measures reflected the international community's commitment to protecting the ozone layer based on scientific assessments. epa.gov

The Montreal Protocol established different phase-out timetables for developed countries (often referred to as non-Article 5 Parties) and developing countries (Article 5 Parties) to ensure a fair and manageable transition. unep.org

For trichlorofluoromethane (CFC-11), a substance listed in Group I of Annex A, the production and consumption were to be completely phased out. wikipedia.org Developed countries were required to achieve a 100% phase-out by January 1, 1996, while developing countries had a deadline of January 1, 2010. epa.govunep.org By 2010, reported global production of CFC-11 was near zero, in line with the Protocol's requirements. noaa.govacs.org

Montreal Protocol Phase-out Schedule for CFC-11

| Party Category | Baseline | Freeze | 75% Reduction | 100% Phase-out |

|---|---|---|---|---|

| Developed Countries (non-Article 5) | 1986 Levels | - | 1994 | January 1, 1996 |

| Developing Countries (Article 5) | Average of 1995-1997 | July 1, 1999 | January 1, 2007 | January 1, 2010 |

Source: UNEP, EPA epa.govunep.org

Despite the successful phase-out of reported production by 2010, the scientific community detected an unexpected slowdown in the decline of atmospheric CFC-11 concentrations starting around 2012. unep.orgunep.org In 2018, a study published in Nature confirmed that global CFC-11 emissions had increased by about 25% from the 2002-2012 average, suggesting new, unreported production in violation of the Montreal Protocol. acs.orgeia.orgnoaa.gov This increase amounted to approximately 13,000 tonnes per year between 2014 and 2016. noaa.gov

Subsequent investigations, including atmospheric monitoring and on-the-ground research, pointed to eastern mainland China as the source of at least 40% to 60% of this global emissions increase. noaa.govunep.orgnasa.gov The Environmental Investigation Agency (EIA) uncovered widespread illegal use of CFC-11 in China's polyurethane foam insulation sector. unep.orgeia-international.org The Technology and Economic Assessment Panel (TEAP) estimated that unreported CFC-11 production was likely already occurring between 2007 and 2012 at a rate of 10-40 kilotonnes per year, increasing to 40-70 kilotonnes per year between 2013 and 2018. unep.orgunep.org

The international response was swift. eia.org The Parties to the Montreal Protocol took up the issue, prompting China to announce renewed enforcement and inspection measures. noaa.govresearch.csiro.au This concerted effort proved effective. noaa.gov By 2019, global emissions of CFC-11 had dropped sharply, returning to pre-2012 levels. noaa.govnoaa.gov Studies confirmed that emissions from eastern China decreased by approximately 33% from the 2014-2017 period. noaa.govresearch.csiro.au This rapid turnaround demonstrated the robustness of the Protocol's monitoring and enforcement mechanisms when faced with non-compliance. noaa.gov

Estimated Unreported CFC-11 Production and Emissions

| Period | Estimated Annual Unreported Production (tonnes) | Estimated Global Emissions Increase (tonnes/year) | Key Findings |

|---|---|---|---|

| 2007-2012 | 10,000 - 40,000 | - | Unreported production likely began during this period. unep.orgunep.org |

| 2013-2018 | 40,000 - 70,000 | ~13,000 (2014-2016 average) | Significant increase in global emissions detected, linked to new production. noaa.govunep.org |

| 2019 | 15,000 - 40,000 | Sharp decline | Emissions returned to pre-2012 levels following international action and enforcement. noaa.govunep.org |

Scientific Assessment Panel (SAP) Reports and Decisions

The Scientific Assessment Panel (SAP) is one of the three assessment panels established by the Montreal Protocol to provide Parties with independent scientific, technical, and economic information. The SAP's role was crucial in addressing the unexpected rise in CFC-11 emissions. unep.org

In response to the 2018 findings, the Parties issued Decision XXX/3, requesting the SAP to provide a summary report on the unexpected increase in CFC-11 emissions. unep.org The SAP, in collaboration with the TEAP, investigated the issue. iisd.org

The SAP's reports provided critical information, including:

Confirmation of the emission increase based on atmospheric monitoring and modeling. unep.org

Analysis showing that the observed increase could not be explained by emissions from existing banks of old equipment and foams alone, pointing to new production. unep.org

Updated measurements showing that global CFC-11 emissions declined sharply in 2019 after the issue was addressed. unep.org

An assessment that the unexpected emissions would not significantly delay the recovery of the ozone layer, assuming the swift action taken was sustained. unep.orgiisd.org

These scientific reports formed the basis for discussions and further decisions by the Parties, guiding the international response and highlighting the importance of continuous atmospheric monitoring. unep.orgiisd.org

Effectiveness of the Protocol in Controlling this compound

The Montreal Protocol has been highly effective in controlling this compound. The global phase-out of production and consumption led to a steady decline in atmospheric concentrations of CFC-11 since their peak in the early 1990s. unep.orgnoaa.gov The Protocol's institutions and scientific vigilance were instrumental in the early detection of the illegal emissions that began after 2012. unep.orgnoaa.gov

The successful handling of the unexpected CFC-11 emissions is considered a major test that the Montreal Protocol passed. noaa.gov The rapid response from the Parties and the subsequent sharp decline in the illicit emissions demonstrated the treaty's resilience and the effectiveness of its compliance mechanisms. noaa.goveia-international.org This episode reinforced the importance of the Protocol's robust monitoring, reporting, and verification (MRV) regime. unep.org While the illegal production caused a temporary setback, it did not derail the long-term progress toward ozone layer recovery, which is now back on track. noaa.goveia.org

Challenges and Gaps in International Governance of Ozone-Depleting Substances

The episode of unexpected CFC-11 emissions highlighted several challenges and gaps in the international governance of ODS. eia-international.org It revealed that despite a production ban, illegal manufacturing and use can occur on a scale large enough to impact the atmosphere. unep.org This has prompted calls for a comprehensive review and strengthening of the Montreal Protocol's monitoring and enforcement mechanisms. unep.orgiisd.org A significant challenge is the existence of gaps in the global atmospheric monitoring network, which can hinder the precise location of all emission sources. nasa.goviisd.org

A notable gap in the Montreal Protocol's control system relates to the use of ODS as "feedstock." varmtochkallt.se Feedstocks are chemicals used to manufacture other chemicals, and their production and consumption are exempt from the Protocol's phase-out schedules. varmtochkallt.seeia-international.org This exemption was based on the initial assumption that the ODS would be entirely converted during the manufacturing process, resulting in insignificant or "negligible" emissions. varmtochkallt.seeia-international.org

However, experience has shown that this assumption may be incorrect, and significant emissions can occur from feedstock use and related chemical production processes. nih.govpnas.org While CFC-11 itself is not a major feedstock, its production is linked to carbon tetrachloride (CTC), a controlled ODS that is widely used as a feedstock. unep.org Unexpectedly large emissions of CTC have been reported, raising questions about its production and use. nih.gov The illegal production of CFC-11 likely required CTC as a raw material, highlighting how exemptions for feedstock can create opportunities for diversion to illegal uses. unep.org This has led to calls to narrow the scope of feedstock exemptions to reduce both inadvertent and unauthorized emissions. pnas.orgigsd.org

Management and Destruction of ODS Banks

The Montreal Protocol on Substances that Deplete the Ozone Layer has been highly successful in phasing out the production and consumption of ozone-depleting substances (ODS). green-cooling-initiative.orggiz.de However, a significant legacy of these chemicals remains in existing equipment, products, and stockpiles, collectively known as "ODS banks". eia.orggiz.de These banks represent a substantial threat to both the ozone layer and the global climate, as they continuously leak ODS into the atmosphere. green-cooling-initiative.orginternational-climate-initiative.com The management and destruction of these ODS banks are not formally regulated under the Montreal Protocol, making it the responsibility of individual countries to establish effective schemes to handle this significant source of emissions. giz.degiz.de

The issue of ODS banks gained prominence following the detection of unexpected emissions of this compound (CFC-11) after its 2010 phase-out, a portion of which was attributed to emissions from existing banks. unep.orgcopernicus.orgcopernicus.org This has spurred further investigation and action to manage and destroy these reservoirs of harmful chemicals. unep.orgecolex.org

Global ODS Banks and Environmental Impact

The annual emissions from the global ODS bank are significant, estimated at 1.5 Gt CO₂eq, which is comparable to the annual emissions from 441 coal-fired power plants. giz.detransparency-partnership.net Preventing these emissions is a critical and cost-effective climate mitigation opportunity. eia.org

Table 1: Estimated Global ODS/HFC Banks (2022)

| Substance Category | Bank Size (kilotonnes) | CO2 Equivalent (gigatonnes) |

|---|---|---|

| ODS | ~4,300 | Varies by substance |

| HFCs | ~3,380 | Varies by substance |

| Total | 7,680 | 13.4 |

Source: GIZ, 2024. copalliance.org

Management Strategies for ODS Banks

Effective management of ODS banks requires a multi-faceted approach encompassing policy, finance, and technology. copalliance.org Key strategies include:

Policy and Regulatory Frameworks: Establishing a robust policy framework is fundamental. copalliance.org This includes implementing venting bans, mandating the recovery of ODS for destruction, recycling, or reclamation, and creating Extended Producer Responsibility (EPR) schemes. copalliance.org EPR schemes, which have been successfully implemented in the European Union and Australia, hold producers and distributors accountable for the end-of-life management of their products. giz.de

Collection and Recovery Infrastructure: An effective collection mechanism is crucial to gather ODS from decommissioned equipment. giz.decopalliance.org This involves setting up accessible collection points and potentially integrating the informal sector into the collection process. giz.decopalliance.org

Financial Mechanisms: Sustainable financing is a major challenge, particularly for developing countries. giz.degiz.de The Multilateral Fund (MLF) of the Montreal Protocol has financed pilot projects for ODS destruction. eia.orgcopalliance.org Other potential funding sources include national levies on ODS, end-of-life disposal fees, and carbon market financing. eia.orgworldbank.org

Destruction Technologies

Once ODS are recovered, they must be destroyed using environmentally sound technologies. The Montreal Protocol's Technology and Economic Assessment Panel (TEAP) has approved several technologies for the destruction of ODS. eia.org These can be broadly categorized into incineration and non-incineration technologies.

Table 2: Approved ODS Destruction Technologies

| Technology Category | Examples | Destruction and Removal Efficiency (DRE) |

|---|---|---|

| Incineration | Rotary Kiln Incineration, Cement Kilns, High-Temperature Incineration | >99.99% for concentrated sources |

| Plasma Technologies | Argon Plasma Arc, Inductively Coupled Radio Frequency Plasma, Portable Plasma Arc | >99.99% for concentrated sources |

| Non-Incineration | Gas Phase Catalytic Dehalogenation, Chemical Reaction with H₂ and CO₂ | Varies by technology |

Source: UNEP TEAP, UNDP. eia.orgozoneprogram.ruminambiente.gov.co

The selection of a destruction technology depends on factors such as the type and quantity of ODS, cost, and local infrastructure. eia.orgcopalliance.org Destruction facilities must meet stringent performance criteria, typically a Destruction and Removal Efficiency (DRE) of at least 99.99% for concentrated ODS sources and 95% for dilute sources like foams. waste-management.orgcetesb.sp.gov.bracrcarbon.org

Table 3: Indicative Costs for ODS Management and Destruction

| Activity | Cost Range (USD/kg) | Notes |

|---|---|---|

| Refrigerant Recovery, Transport, and Disposal | 9 - 45 | Varies by equipment size and type. |

| Blowing Agent Recovery, Transport, and Disposal | 37 - 65 | From domestic and commercial refrigerators. |

| ODS Destruction | 2 - 15 | Depends on technology, quantity, and purity. |

Source: GIZ, EIA, UNDP. giz.deminambiente.gov.coeia-global.org

Challenges and the Path Forward

Despite the availability of technologies, significant challenges remain in managing and destroying ODS banks. These include:

Lack of Regulation: The absence of a global mandate under the Montreal Protocol for ODS bank management is a primary barrier. giz.degiz.de

Financial Constraints: Securing funding for collection, transportation, and destruction remains a major hurdle, especially for Article 5 countries. eia.orggiz.de

Infrastructure and Capacity: Many developing countries lack the necessary infrastructure and trained personnel for effective ODS recovery and destruction. eia.orggiz.de

Data and Inventories: Accurate data on the size and location of ODS banks is often lacking, which hinders planning and prioritization. giz.de

Addressing these challenges requires concerted international effort, including financial and technological support for developing countries. eia.org Initiatives like the Climate and Ozone Protection Alliance (COPA) are working to build capacity, develop strategies, and promote policy frameworks for sustainable ODS bank management. international-climate-initiative.com The opportunity to mitigate the dual threat of ozone depletion and climate change from ODS banks is time-sensitive, as these substances continue to be emitted into the atmosphere. eia.org